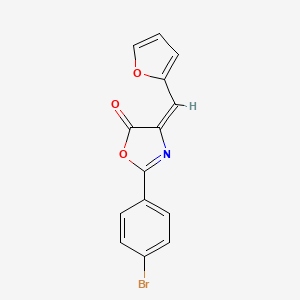

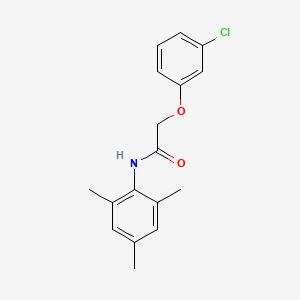

![molecular formula C19H25N7O B5527669 ({5-[1-(imidazo[1,2-a]pyridin-2-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5527669.png)

({5-[1-(imidazo[1,2-a]pyridin-2-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds related to imidazo[1,2-a]pyridine derivatives, including triazoles and pyridines, involves multiple steps. These steps often include reactions with diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds, leading to a variety of heterocyclic compounds containing benzofuran moieties (Abdelhamid et al., 2012). A novel method for the synthesis of heterodiarylmethanes through the coupling of imidazo[1,2-a]pyridines with indoles or N,N-dimethylaniline, employing N,N-dimethylformamide as a methylenating reagent, has been developed (Mondal et al., 2016).

Molecular Structure Analysis

The molecular structures of imidazo[1,2-a]pyridine derivatives exhibit unique geometrical and conformational characteristics. For instance, crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives have been conducted to understand the inclination of phenyl rings to the mean planes of the respective imidazole rings, highlighting the structural features of these compounds (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives undergo a variety of chemical reactions, leading to the synthesis of novel compounds. For example, a copper-catalyzed method allows for the efficient synthesis of 3-(1H-indol-3-ylmethyl)-imidazo[1,2-a]pyridine derivatives (Mondal et al., 2016). Furthermore, the transformation of the pyrido[1,2-a]pyrazine ring system into imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and other structures showcases the versatility of these compounds in chemical synthesis (Kolar et al., 1996).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as vaporization enthalpies and crystalline structure, are crucial for understanding their stability and potential applications. Studies on the vaporization enthalpies of heterocyclic compounds including imidazo[1,2-a]pyridine reveal insights into their self-association and crystalline structure, aiding in the prediction of their behavior in various conditions (Lipkind et al., 2011).

Chemical Properties Analysis

Imidazo[1,2-a]pyridine derivatives exhibit a wide range of chemical properties due to their versatile molecular structure. Their reactivity with different chemical agents leads to the formation of a variety of novel compounds, showcasing the potential for these derivatives in the development of new materials and molecules with unique properties (Abdelhamid et al., 2012), (Mondal et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N7O/c1-23(2)13-17-21-22-18(24(17)3)14-7-6-10-26(11-14)19(27)15-12-25-9-5-4-8-16(25)20-15/h4-5,8-9,12,14H,6-7,10-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKFTOONUMNNOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2CCCN(C2)C(=O)C3=CN4C=CC=CC4=N3)CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

({5-[1-(imidazo[1,2-a]pyridin-2-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminosulfonyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5527591.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]acetamide](/img/structure/B5527603.png)

![2-{[(2,3-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5527611.png)

![5-ethyl-3-(3-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5527626.png)

![4-[(isopropylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5527629.png)

![2,5,6,9-tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5527635.png)

![5,6-dimethyl-4-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5527659.png)

![1,6,7-trimethyl-8-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5527674.png)